

Technical Guide: Certificate of Analysis for N-Despropyl Ropinirole-d3

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Compound of Interest

Compound Name: *N-Despropyl Ropinirole-d3*

Cat. No.: *B562621*

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **N-Despropyl Ropinirole-d3**. A CoA is a critical document that ensures the identity, purity, and quality of a chemical standard, which is essential for its use in regulated research and development, particularly as an internal standard in quantitative bioanalysis.

Product Information and Physical Properties

A standard CoA begins with fundamental information identifying the specific lot of the material. This section typically includes the compound's chemical structure, formula, and key physical characteristics.

Table 1: General Information

Parameter	Specification
Product Name	N-Despropyl Ropinirole-d3
Catalogue Number	PA STI 029000[1]
CAS Number	1215798-00-7[1]
Molecular Formula	C ₁₃ H ₁₅ D ₃ N ₂ O[1]
Molecular Weight	221.31 g/mol [1]
Appearance	White to Off-White Solid
Solubility	Soluble in Methanol, DMSO[2]

| Storage Condition | 2-8 °C, Protect from Light[2] |

Quantitative Analysis and Purity Determination

This section is the core of the CoA, providing quantitative data on the purity and isotopic enrichment of the compound. A combination of analytical techniques is employed to provide a comprehensive assessment.[3][4]

Table 2: Summary of Analytical Data

Analysis	Method	Result
Chemical Purity (HPLC)	HPLC-UV	≥ 99.5%
Mass Spectrometry	ESI-MS	Conforms to Structure
Isotopic Purity	Mass Spectrometry	≥ 98%
¹ H NMR Spectroscopy	400 MHz, DMSO-d ₆	Conforms to Structure
Residual Solvents	GC-HS	< 0.5%

| Water Content | Karl Fischer | < 0.5% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the presented data.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This technique separates the main compound from any impurities.

- Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 μ m).[5]
- Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water.
- Flow Rate: 1.0 mL/min.[6][7]
- Column Temperature: 35°C.[5]
- Detection Wavelength: 250 nm.[6][7][8]
- Injection Volume: 10 μ L.
- Protocol: A solution of **N-Despropyl Ropinirole-d3** is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL. The sample is injected, and the chromatogram is recorded for 20 minutes. Purity is calculated based on the area percentage of the principal peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS confirms the molecular weight of the compound and determines the degree of deuterium incorporation.[3][9]

- Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
- Mode: Positive Ion Mode.

- Protocol: The sample is infused directly or via LC into the mass spectrometer. A full scan is acquired to confirm the mass of the protonated molecular ion $[M+H]^+$. The isotopic distribution is analyzed to calculate the isotopic enrichment by comparing the relative intensities of the deuterated species (d3) to the non-deuterated (d0) and partially deuterated (d1, d2) species.[3][9][10]

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Structural Confirmation

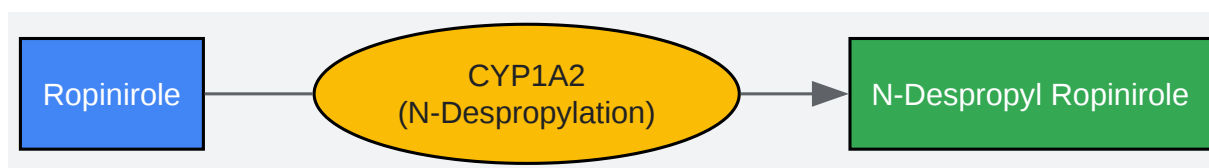
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the isotopic labels by the absence of specific proton signals.[11][12]

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO- d_6).
- Protocol: A ~5 mg sample is dissolved in the deuterated solvent. The ^1H NMR spectrum is acquired. The spectrum is compared to that of the non-deuterated N-Despropyl Ropinirole standard. The absence of signals corresponding to the protons on the deuterated propyl group confirms the site of labeling and the structural integrity of the molecule.

Visualizations: Pathways and Workflows

Metabolic Pathway

Ropinirole is primarily metabolized in the liver by the Cytochrome P450 enzyme CYP1A2.[13][14] The major metabolic pathway involves the removal of one of the propyl groups from the tertiary amine, a process known as N-despropylation, to form N-Despropyl Ropinirole.[6][13]

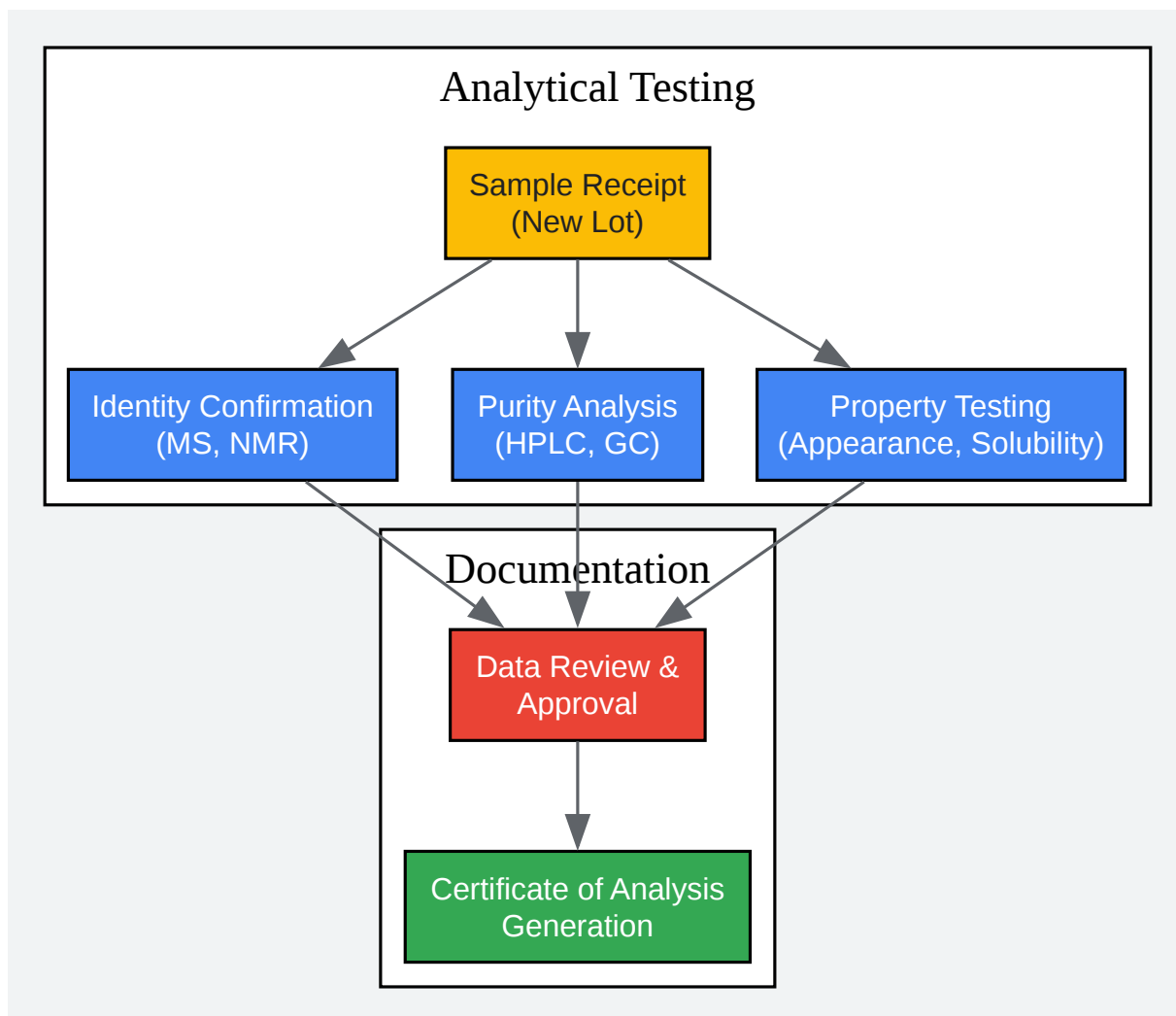


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Caption: Metabolic conversion of Ropinirole to N-Despropyl Ropinirole.

Certificate of Analysis Workflow

The generation of a CoA is a structured process that ensures all quality control checks are performed and documented.

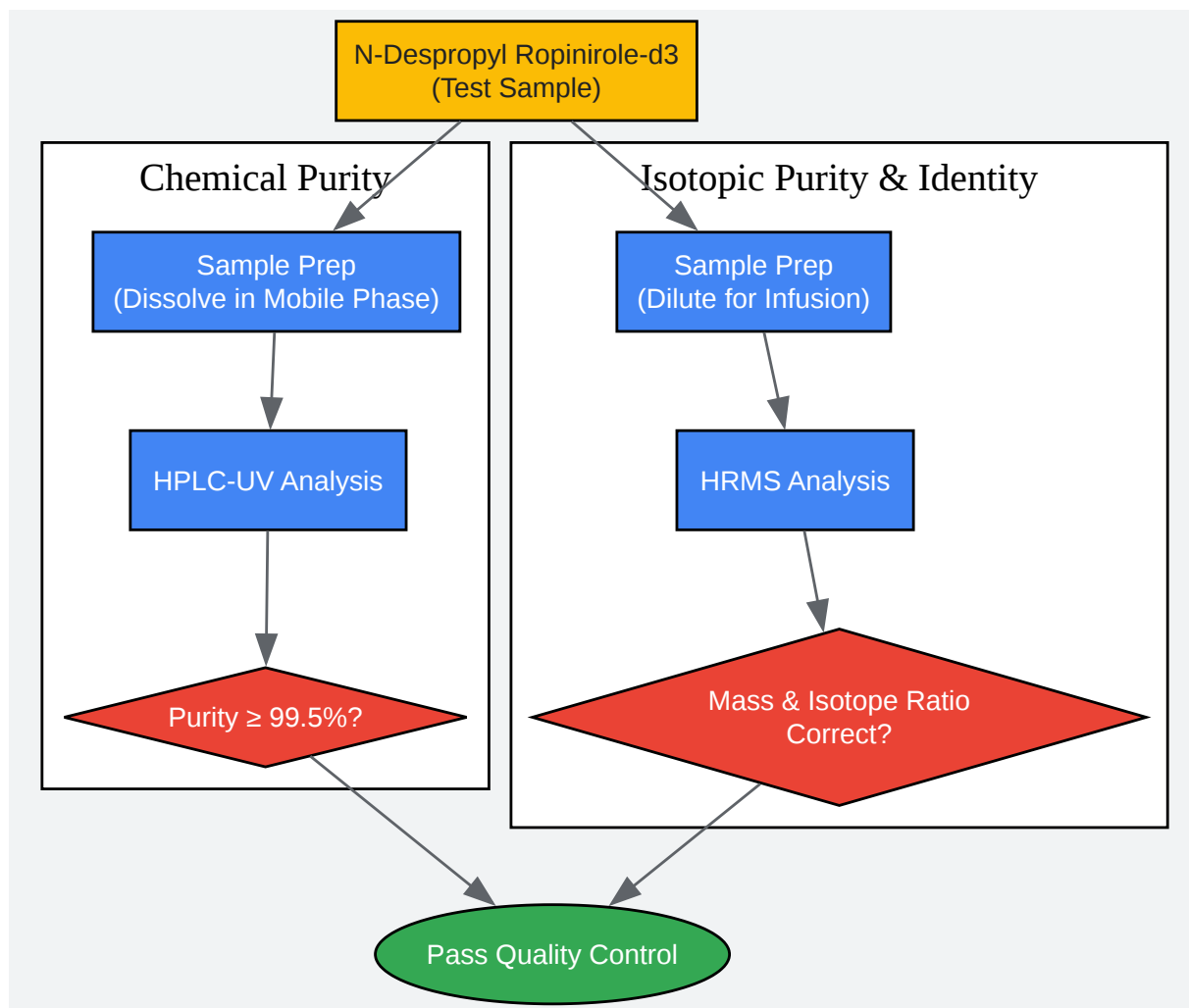


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Caption: General workflow for generating a Certificate of Analysis.

Analytical Purity Determination Workflow

The workflow for determining the chemical and isotopic purity involves a combination of chromatographic and spectrometric techniques.



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Caption: Workflow for purity and identity analysis of the deuterated standard.

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